An In-Depth Technical Guide to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid: A Versatile Linker for Targeted Protein Degradation and Bioconjugation
An In-Depth Technical Guide to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid: A Versatile Linker for Targeted Protein Degradation and Bioconjugation
Abstract
This technical guide provides a comprehensive overview of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid, a heterobifunctional chemical linker of significant interest in contemporary drug discovery and chemical biology. Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule's unique architecture—featuring a hydrophilic polyethylene glycol (PEG)-like spacer, a terminal carboxylic acid, and a reactive chlorohexyl group—offers a powerful and versatile platform for researchers. This document will delve into the core physicochemical properties, outline a representative synthesis protocol, and explore its critical applications, particularly in the rational design of PROTACs and its potential in bioconjugation strategies such as HaloTag labeling. Detailed experimental protocols for solubilization and formulation are provided to enable immediate practical application in a research setting.
Introduction: The Critical Role of Linkers in Modern Drug Discovery
The advent of targeted protein degradation has revolutionized therapeutic strategies, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are PROTACs, heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce degradation.[1]
A PROTAC is composed of three elements: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects them.[2] The linker is not merely a passive spacer; its length, rigidity, and chemical properties are critical determinants of the stability and geometry of the resulting ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency and selectivity of protein degradation.[3]
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid has emerged as a valuable building block in the PROTAC linker toolbox. Its structure provides a precise combination of features:
-
A hydrophilic ethoxyethoxy spacer: This PEG-like motif enhances the aqueous solubility of the resulting PROTAC, a common challenge in drug development.[4]
-
A terminal carboxylic acid: This functional group serves as a versatile handle for conjugation, typically via amide bond formation, to an amine-containing E3 ligase ligand or POI ligand.
-
A terminal 6-chlorohexyl group: This alkyl halide provides a second, orthogonal point of attachment. It can be used for nucleophilic substitution reactions, enabling conjugation to thiol or amine groups on a protein ligand, or for specific covalent labeling of protein tags like HaloTag.[5][6]
This guide serves as a technical resource for researchers aiming to leverage the unique properties of this linker in their experimental designs.
Physicochemical and Handling Properties
A clear understanding of the fundamental properties of a chemical reagent is paramount for its effective and safe use. The key properties of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid | [7] |
| Synonyms | Cl-C6-PEG1-O-CH2COOH | [8] |
| CAS Number | 2231744-57-1 | [7] |
| Molecular Formula | C₁₀H₁₉ClO₄ | [7] |
| Molecular Weight | 238.71 g/mol | [7] |
| Appearance | Typically a liquid or oil | Inferred |
| Purity | ≥95% (as commonly supplied) | Vendor Data |
| Solubility | DMSO: ≥100 mg/mL (418.92 mM) | [7] |
| Storage (Pure Form) | Store at -20°C for long-term (up to 3 years), 4°C for short-term (2 years) | [7] |
| Storage (In Solvent) | Store at -80°C (6 months) or -20°C (1 month) | [7] |
Predicted Spectral Data
-
¹H NMR: Protons on the chlorohexyl chain would appear in the aliphatic region (δ ~1.3-1.8 ppm), with the methylene group adjacent to the chlorine shifted downfield (δ ~3.5 ppm) and the methylene group adjacent to the ether oxygen also downfield (δ ~3.4 ppm). The protons of the ethoxyethoxy spacer would be expected in the δ 3.6-3.7 ppm region. The methylene group adjacent to the carboxylic acid would appear as a distinct singlet around δ 4.1 ppm. The acidic proton of the carboxyl group would be a broad singlet at a variable, high chemical shift (δ >10 ppm).
-
¹³C NMR: The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ >170 ppm). Carbons adjacent to oxygens (in the hexyl and PEG portions) would appear in the δ 60-75 ppm range. The carbon bearing the chlorine atom would be in the δ ~45 ppm region, with the remaining aliphatic carbons of the hexyl chain appearing further upfield (δ ~25-35 ppm).
Synthesis and Manufacturing
A specific, peer-reviewed synthesis protocol for 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is not publicly available. However, a scientifically sound, representative synthesis can be proposed based on established Williamson ether synthesis and oxidation methodologies, particularly from patents detailing the creation of similar chloro-PEG-acid linkers.[9][10] The process typically involves two key steps starting from commercially available precursors.
Representative Synthesis Protocol
Step 1: Synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol
-
To a solution of diethylene glycol (excess, e.g., 10 equivalents) in a suitable aprotic solvent like tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Argon).
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add 1-bromo-6-chlorohexane (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography on silica gel to yield the intermediate alcohol product.
Step 2: Oxidation to 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid
-
Dissolve the alcohol intermediate from Step 1 in a suitable solvent mixture, such as dichloromethane and water.
-
Add a catalytic amount of a stable radical, such as (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO, ~0.1 equivalents), and sodium bicarbonate (NaHCO₃).
-
Cool the mixture in an ice bath and add an oxidizing agent, such as calcium hypochlorite, portion-wise.
-
Stir the reaction vigorously at room temperature for 0.5-1 hour.[11]
-
Quench the reaction with sodium metabisulfite.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Acidify the original aqueous phase to pH 2-3 with dilute hydrochloric acid (HCl).
-
Extract the acidified aqueous phase with ethyl acetate or methyl isobutyl ketone.
-
Combine the final organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.
Caption: Representative two-step synthesis workflow for the target linker.
Applications in Drug Discovery and Research
The bifunctional nature of this linker makes it a powerful tool for constructing complex biomolecules.
Core Application: PROTAC Synthesis
The primary application is in the assembly of PROTACs. The linker's two reactive ends allow for the sequential or convergent connection of a POI-binding ligand and an E3 ligase-recruiting ligand.
A prominent example is its use in PROTAC SMARCA2/4-degrader-34 .[7][12] This degrader targets the SMARCA2 and SMARCA4 proteins, which are catalytic subunits of the SWI/SNF chromatin remodeling complex and are synthetic lethal targets in certain cancers.[4][13]
The assembly of such a PROTAC conceptually involves:
-
Amide Coupling: The carboxylic acid of the linker is activated (e.g., with HATU or EDC) and reacted with an amine on the E3 ligase ligand (e.g., a derivative of Von Hippel-Lindau (VHL) or Cereblon ligands).
-
Nucleophilic Substitution: The chlorohexyl end is then reacted with a nucleophilic group (e.g., a phenol, amine, or thiol) on the POI-binding ligand.
Caption: Conceptual workflow for the synthesis of a PROTAC using the linker.
Bioconjugation and Orthogonal Labeling
The chlorohexyl moiety is a key functional group for specific covalent labeling technologies, most notably the HaloTag system .[5] HaloTag is a genetically engineered haloalkane dehalogenase that forms a rapid, specific, and irreversible covalent bond with ligands containing a chloroalkane linker.[6][9]
By incorporating 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid into other molecules (e.g., fluorophores, biotin, or small molecule drugs), researchers can create custom probes for HaloTag-fused proteins. This enables a wide array of applications:
-
Cellular Imaging: Attaching a fluorescent dye to the linker's carboxyl group creates a probe for visualizing the localization and trafficking of a HaloTag-fused protein of interest in living or fixed cells.
-
Protein Immobilization: Conjugating the linker to a solid support allows for the specific capture and purification of HaloTag-fused proteins from complex cellular lysates.[14]
-
Functional Assays: The linker can be used to tether functional molecules to specific proteins, enabling studies of protein-protein interactions or enzymatic activity.
The ability to use the carboxylic acid for one conjugation and the chlorohexyl group for a completely different, highly specific covalent reaction is a prime example of orthogonal labeling .
Caption: Mechanism of HaloTag labeling utilizing a chloroalkane linker.
Experimental Protocols
Proper solubilization and formulation are crucial for obtaining reliable and reproducible experimental results.
Protocol 1: Preparation of In Vitro Stock Solutions
-
Objective: To prepare a high-concentration stock solution for use in cell-based assays.
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Methodology:
-
Weigh the required amount of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid in a sterile microcentrifuge tube.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock from 1 mg, add 0.4189 mL).
-
The compound is highly soluble in DMSO (up to 100 mg/mL), but may require gentle warming or sonication to fully dissolve, especially at high concentrations.[7]
-
Vortex thoroughly until a clear solution is obtained.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store as recommended (-20°C or -80°C).
-
Protocol 2: Preparation of In Vivo Formulations
-
Objective: To prepare a clear, soluble formulation suitable for administration in animal models.
-
Caution: These are example formulations. The optimal formulation may vary depending on the final compound, animal model, and route of administration. All animal studies should be conducted under approved ethical protocols.
-
Methodology (Example Formulation 1: PEG/Tween/Saline): [7]
-
Prepare a high-concentration stock solution in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final volume of 1 mL, this would be 100 µL.
-
Add 40% of the final volume as PEG300 (400 µL). Mix thoroughly until the solution is clear.
-
Add 5% of the final volume as Tween-80 (50 µL). Mix thoroughly.
-
Add 45% of the final volume as sterile saline (450 µL) to reach the final volume. Mix until a clear solution is achieved. The final solubility in this vehicle is ≥ 2.5 mg/mL.[7]
-
-
Methodology (Example Formulation 2: SBE-β-CD in Saline): [7]
-
Prepare a high-concentration stock solution in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
For a final formulation, add 10% of the volume as the DMSO stock to 90% of the volume of the 20% SBE-β-CD solution.
-
Mix thoroughly to obtain a clear solution. The final solubility in this vehicle is ≥ 2.5 mg/mL.[7]
-
Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) for CAS 2231744-57-1 is publicly available. The following recommendations are based on the chemical structure (an acidic, chlorinated organic compound) and data from related molecules. Researchers MUST consult the SDS provided by their specific supplier before handling this compound.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Hazard Statements (Inferred): Based on similar structures, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a well-defined and highly versatile chemical tool for advanced life sciences research. Its rational design, combining a solubilizing PEG spacer with two distinct, orthogonally reactive functional groups, makes it an ideal building block for the synthesis of sophisticated molecular probes and therapeutics. As the field of targeted protein degradation continues to expand, the strategic importance of well-characterized linkers like this one will only grow, enabling the development of next-generation degraders with optimized efficacy, selectivity, and drug-like properties.
References
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Los, G. V., et al. (2008). HaloTag: a novel protein labeling technology for cell imaging and protein analysis. ACS Chemical Biology, 3(6), 373-382. [Link]
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Ohana, R. F., et al. (2009). HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis. ACS Chemical Biology. [Link]
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Kittler, R., et al. (2019). HaloTag Technology: A Versatile Platform for Biomedical Applications. Bioconjugate Chemistry. [Link]
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Wikipedia. (n.d.). HaloTag. Retrieved from [Link]
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Kittler, R., et al. (2019). HaloTag Technology: A Versatile Platform for Biomedical Applications. Bioconjugate Chemistry, 30(6), 1595-1606. [Link]
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Rutledge, S. E., et al. (2023). Orthogonal Versatile Interacting Peptide Tags for Imaging Cellular Proteins. Biochemistry, 62(11), 1735-1743. [Link]
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T-K, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(23), 2145-2160. [Link]
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PubChem. (n.d.). tert-butyl 2-(2-chloroethoxy)acetate. Retrieved from [Link]
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Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra. Spectrometric Identification of Organic Compounds. [Link]
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Farnaby, W., et al. (2025). Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. Journal of Medicinal Chemistry. [Link]
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Pharmaffiliates. (n.d.). tert-butyl 2-(2-((6-chlorohexyl)oxy)ethoxy)acetate. Retrieved from [Link]
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